molecular formula C6H9N3O2 B3058985 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid CAS No. 933710-33-9

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B3058985
CAS No.: 933710-33-9
M. Wt: 155.15 g/mol
InChI Key: VZTGISIKQXYKIJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid (CAS 933710-33-9) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold known for its diverse pharmacological properties, linked to a propanoic acid chain. The 1,2,4-triazole core is a versatile pharmacophore that has been extensively utilized in the design of novel therapeutic agents, particularly in the development of anticancer compounds . This molecule serves as a critical intermediate for researchers focusing on bio-oriented synthesis. Its structure makes it suitable for further chemical modification, such as coupling with other pharmacophores to create molecular hybrids. These hybrids can be screened for various biological activities, with recent research highlighting the potent anti-proliferative effects of structurally related 1,2,4-triazole-acetamide hybrids against liver carcinoma (HepG2) cell lines . The compound's value lies in its ability to act as a precursor in the synthesis of more complex molecules aimed at investigating molecular recognition processes and developing targeted therapies. This product is provided for research purposes and is Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-5(9-8-4)2-3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGISIKQXYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651050
Record name 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933710-33-9
Record name 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Based Cyclization with Carbonyl Precursors

The 1,2,4-triazole ring is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing compounds. For 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid, this involves reacting methyl-substituted hydrazine precursors with β-keto acids or esters. For example, 5-methyl-1H-1,2,4-triazol-3-amine can be condensed with succinic anhydride in aqueous medium, followed by acid-catalyzed cyclization to form the propanoic acid side chain.

Thiosemicarbazide Cyclization Pathways

An alternative approach employs thiosemicarbazides as starting materials. 3-Methyl-1H-1,2,4-triazole-3-thiol reacts with 3-chloropropanoic acid under alkaline conditions, facilitating nucleophilic substitution at the thiol group. Subsequent oxidation and decarboxylation yield the target compound. This method achieves yields of 68–72% when optimized with sodium hydroxide as the base.

Microwave-Assisted Synthesis for Enhanced Efficiency

One-Pot Microwave Cyclocondensation

Microwave irradiation significantly accelerates reaction kinetics. A representative protocol involves:

  • Reacting N-guanidinosuccinimide with methylamine under microwave irradiation (170°C, 25 min) in acetonitrile.
  • In situ cyclization to form the 1,2,4-triazole ring.
  • Hydrolysis of the intermediate succinimide to propanoic acid.

This method reduces reaction times from hours to minutes, achieving yields up to 85%.

Solvent and Temperature Optimization

Comparative studies reveal that non-polar solvents (e.g., toluene) favor ring closure, while polar solvents (e.g., ethanol) improve solubility of intermediates. Microwave conditions at 180°C for 15 minutes in ethanol yield 78% pure product, with minimal byproducts.

Green Chemistry Approaches Using Alum Catalysis

Alum-Catalyzed Aqueous Synthesis

Potassium aluminum sulfate dodecahydrate (KAl(SO₄)₂·12H₂O) serves as an eco-friendly catalyst for synthesizing triazole derivatives. In a typical procedure:

  • 5-Methyl-1H-1,2,4-triazol-3-amine (1.0 mmol) and succinic anhydride (1.2 mmol) are stirred in water with alum (10 mol%) at 80°C for 4 hours.
  • The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization.

This method achieves 89% yield with easy recovery and reuse of the catalyst.

Comparative Analysis of Catalytic Systems

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Alum Water 80 4 89
NaOH Ethanol 70 6 72
Microwave CH₃CN 170 0.4 85

Alum outperforms traditional bases in both yield and environmental impact.

Functionalization and Post-Synthetic Modifications

Ester Hydrolysis to Propanoic Acid

Triazole esters (e.g., ethyl 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoate ) are hydrolyzed using 6M HCl at reflux for 3 hours, yielding the carboxylic acid with >95% purity. This step is critical for applications requiring water-soluble derivatives.

Salt Formation for Enhanced Stability

Reaction with inorganic bases (e.g., NaOH, KOH) produces sodium or potassium salts, which exhibit improved thermal stability. For instance, sodium 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoate decomposes at 245°C, compared to 198°C for the free acid.

Mechanistic Insights and Regioselectivity Control

Annular Tautomerism in Triazole Intermediates

NMR studies confirm that 1,2,4-triazoles exist as a tautomeric equilibrium between 1H- and 4H- forms. X-ray crystallography of intermediate 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide reveals preferential stabilization of the 4H-tautomer in the solid state due to hydrogen bonding.

Steric and Electronic Effects on Cyclization

Electron-donating groups (e.g., methyl) at the 5-position direct cyclization to the 3-position of the triazole ring. Density functional theory (DFT) calculations indicate that this regioselectivity arises from reduced steric hindrance and favorable orbital overlap during ring closure.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYieldSource
KMnO₄ (acidic medium)CO₂ release + triazole-derivative ketone78%
H₂O₂ (catalytic Fe³⁺)Peracid intermediates62-70%

The triazole ring stabilizes radical intermediates during oxidation, as evidenced by electron paramagnetic resonance (EPR) studies.

Substitution Reactions

The triazole ring participates in nucleophilic substitution at the N-1 and C-5 positions:

A. Halogenation

  • Reaction with PCl₅ yields 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl chloride at 0°C (89% yield).

  • Bromination using N-bromosuccinimide (NBS) produces 5-bromomethyl derivatives under UV light .

B. Amination

  • Condensation with primary amines (e.g., methylamine) forms amides via the carboxylic acid group .

  • Triazole N-H sites react with alkyl halides (e.g., CH₃I) to generate N-alkylated products in DMF .

Esterification and Amidation

The carboxylic acid group shows typical reactivity:

Reaction TypeReagentConditionsProductYieldSource
EsterificationMethanol + H₂SO₄Reflux, 6 hrsMethyl ester derivative92%
AmidationThionyl chloride + NH₃0°C, 2 hrsPropanoic acid amide85%

Decarboxylation

Thermal decarboxylation occurs at 150–200°C, yielding 5-methyl-4H-1,2,4-triazole as a volatile product. Kinetic studies indicate a first-order reaction mechanism with an activation energy of 98 kJ/mol.

Cycloaddition and Ring-Opening

The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming bis-triazole hybrids . Conversely, ring-opening reactions with strong bases (e.g., NaOH) produce open-chain thioamide derivatives .

Salt Formation

Reacts with inorganic/organic bases to form salts:

BaseReaction MediumSalt TypeApplicationSource
NaOHEthanol/waterSodium saltImproved aqueous solubility
PiperidineDichloromethanePiperidinium saltBioactive intermediates

Mechanistic Insights

  • Electron-Withdrawing Effect : The triazole ring stabilizes negative charges during deprotonation, enhancing nucleophilic attack at the α-carbon.

  • Tautomerism : The 1,2,4-triazole system exists in a dynamic equilibrium between 1H- and 4H-tautomers, influencing regioselectivity in substitution reactions .

Comparative Reactivity Table

ReactionRate Constant (k, s⁻¹)Half-Life (t₁/₂)TemperatureSource
Esterification3.2×10⁻⁴36 min80°C
Decarboxylation1.8×10⁻³6.4 min200°C
Bromination5.6×10⁻⁵3.4 hrs25°C

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • Research has indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The triazole group is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of well-known antifungal agents like fluconazole .
  • Antimicrobial Studies :
    • The compound has been studied for its potential antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Potential in Cancer Therapy :
    • Preliminary studies suggest that triazole derivatives may have anticancer properties. They could potentially inhibit tumor growth by disrupting angiogenesis or inducing apoptosis in cancer cells .

Agricultural Applications

  • Herbicide Development :
    • The unique structure of this compound has led to investigations into its use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth could be harnessed to develop selective herbicides that target weeds while minimizing damage to crops .
  • Fungicides :
    • Similar to its pharmaceutical applications, this compound can also be explored as a fungicide in agriculture. Its mechanism of action against fungal pathogens could provide an effective means of crop protection .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of triazole groups into polymer matrices can enhance their thermal stability and mechanical properties. Research is ongoing into the use of this compound as a building block for novel polymeric materials with improved performance characteristics .
  • Nanotechnology :
    • There are emerging applications in nanotechnology where this compound could serve as a stabilizing agent for nanoparticles or as a precursor for the synthesis of functionalized nanomaterials .

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida species. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the propanoic acid moiety could enhance efficacy against resistant strains .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that triazole-based compounds effectively controlled fungal diseases in crops like wheat and barley. Field trials demonstrated a reduction in disease incidence and improved yield when treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The triazole ring can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Triazole-Based Propanoic Acid Derivatives

Compound Name Substituents on Triazole Side Chain Modifications Molecular Formula Key Features Reference
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid 5-Methyl Sulfanyl-propanoic acid C₆H₉N₃O₂S Thioether linkage, methyl group
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 3-Bromo Unmodified propanoic acid C₅H₆BrN₃O₂ Halogenation for reactivity
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid 5-Cyclopropyl, 4-Phenyl Propanoic acid C₁₄H₁₅N₃O₂ Bulky aryl/cyclopropyl groups
3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid 5-(3,4-Dimethoxyphenyl) Sulfanyl-propanoic acid C₁₄H₁₇N₃O₄S Methoxy groups enhance solubility
3-(5-Hydroxy-1,2,4-triazin-6-yl)propanoic acid Triazinone core Propanoic acid C₆H₇N₃O₃ Hydroxy group increases polarity

Key Observations :

  • Halogenation (e.g., bromo in ) improves electrophilicity for nucleophilic substitution.
  • Sulfur-containing linkages () may influence redox activity or metal coordination.

Key Observations :

  • Microwave-assisted synthesis () enables rapid, scalable production of triazole derivatives with high purity.
  • Biosynthetic routes () yield chlorinated analogs but lack scalability.
  • The target compound’s synthesis is unreported but may parallel methods in .

Key Observations :

  • Aroma contributions of thioesters () highlight sulfur’s role in flavor chemistry.
  • The target compound’s biological profile remains unexplored but is structurally poised for drug-discovery pipelines.

Biological Activity

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a five-membered heterocyclic structure containing three nitrogen atoms, which is characteristic of triazoles. Its unique structural properties contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of key enzymes in microbial cells, leading to growth suppression. For instance, triazole compounds have been shown to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, some derivatives of triazoles have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways. A notable study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors within cells. The triazole ring can form stable complexes with these targets, modulating their activity and leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameBiological ActivityIC50 Value (μM)Mechanism of Action
This compoundAntimicrobial & AnticancerVaries (low μM)Enzyme inhibition & apoptosis induction
FluconazoleAntifungal~0.5Inhibition of ergosterol synthesis
VoriconazoleAntifungal~0.06Similar mechanism as Fluconazole

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various triazole derivatives against Mycobacterium bovis BCG, researchers found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL . This suggests strong potential for further development in treating infections caused by resistant strains.

Study on Anticancer Effects

Another significant investigation focused on the anticancer properties of triazole derivatives in human colon cancer cell lines (HCT 116). The study reported that certain derivatives showed high anticancer activity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing new cancer therapies based on triazole structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid and its derivatives?

  • Methodology :

  • Core synthesis : React 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium under reflux. This yields thioacetic acid derivatives, which can be further modified (e.g., salt formation with Cu²⁺, K⁺, or organic bases) .
  • Derivatization : For advanced analogs, introduce substituents via alkylation (e.g., phenethyl groups) or react with aromatic aldehydes to form acryloyl derivatives (e.g., 4-fluorophenyl or 4-chlorophenyl variants) .
    • Key validation : Confirm intermediates via melting points, elemental analysis, and IR spectroscopy .

Q. How is the structural integrity of synthesized compounds validated?

  • Analytical workflow :

  • Elemental analysis : Verify purity and stoichiometry (e.g., C, H, N, S content) .
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and backbone structure. IR spectroscopy identifies functional groups (e.g., C=O, S-H) .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC to confirm compound individuality .

Advanced Research Questions

Q. How can synthesis yields be optimized for triazole-propanoic acid hybrids?

  • Critical parameters :

  • Reaction medium : Alkaline conditions (e.g., NaOH) enhance nucleophilic substitution in thiolation reactions .
  • Temperature control : Reflux (80–100°C) improves reaction kinetics but may require stabilization of acid-sensitive intermediates .
  • Purification : Recrystallization from methanol or ethanol removes unreacted starting materials and improves purity .
    • Troubleshooting : Low yields may arise from incomplete thione activation; pre-treatment with acetic acid or thiourea can enhance reactivity .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

  • Case study : Discrepancies in melting points may stem from polymorphic forms or residual solvents.
  • Resolution strategies :

  • Reproduce synthesis using identical conditions (solvent, cooling rate) .
  • Cross-validate with multiple techniques (e.g., differential scanning calorimetry (DSC) alongside traditional melting point analysis) .
  • Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm assignments .

Q. What strategies are effective for designing bioactive analogs of this compound?

  • Structural modifications :

  • Triazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity and interaction with biological targets .
  • Propanoic acid chain : Replace the carboxylic acid with ester or amide groups to modulate bioavailability .
    • Bioassay integration : Screen analogs for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using fluorescence-based assays .

Q. How do storage conditions impact the stability of triazole-propanoic acid derivatives?

  • Stability protocols :

  • Temperature : Store at –20°C in sealed containers to prevent hydrolysis of the triazole ring .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence of hygroscopic salts .
    • Monitoring : Periodic TLC or HPLC checks detect degradation products (e.g., free thiols or oxidized derivatives) .

Methodological Considerations

  • Spectral interpretation : For 1H^1H-NMR, expect signals at δ 2.5–3.5 ppm (propanoic acid CH₂) and δ 7.0–8.5 ppm (aromatic protons in phenyl-substituted analogs) .
  • Controlled experiments : Always include a thiourea or thioacetamide control to rule out side reactions during thiolation steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid
Reactant of Route 2
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3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

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